molecular formula C12H17N3O3 B3014649 N-Ethyl-N-[2-[(4-methyl-1,3-oxazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide CAS No. 2361860-29-7

N-Ethyl-N-[2-[(4-methyl-1,3-oxazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide

Cat. No.: B3014649
CAS No.: 2361860-29-7
M. Wt: 251.286
InChI Key: WZWIVNKOGAWYFE-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[(4-methyl-1,3-oxazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide is an organic compound known for its unique structural features and potential applications in various fields. This compound contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-1,3-oxazole with an appropriate amine and an acylating agent under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-[(4-methyl-1,3-oxazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-[(4-methyl-1,3-oxazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to bind to specific sites on proteins, influencing their function and activity .

Properties

IUPAC Name

N-ethyl-N-[2-[(4-methyl-1,3-oxazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-4-12(17)15(5-2)7-11(16)13-6-10-9(3)14-8-18-10/h4,8H,1,5-7H2,2-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWIVNKOGAWYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=C(N=CO1)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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